molecular formula C25H22FNO4 B8177384 Fmoc-2-fluoro-N-methyl-L-phenylalanine

Fmoc-2-fluoro-N-methyl-L-phenylalanine

Cat. No.: B8177384
M. Wt: 419.4 g/mol
InChI Key: QHOYRXBYNIHFMF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-fluoro-N-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom, and a methyl group attached to the nitrogen atom of the phenylalanine backbone. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-N-methyl-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-fluoro-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The methylation of the nitrogen atom can be carried out using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-fluoro-N-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fmoc-2-fluoro-N-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group provides steric hindrance, which can affect the folding and stability of peptides. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further modulating the biological activity of the peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-2-fluoro-N-methyl-L-phenylalanine is unique due to the combination of the Fmoc protecting group, the fluorine atom, and the methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in peptide synthesis and research .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-8-2-7-13-22(16)26)25(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOYRXBYNIHFMF-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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